2'-O-(tert-butyldimethylsilyl)-3',5'-O-(di-tert-butylsilanediyl)guanosine
Overview
Description
2'-O-(tert-Butyldimethylsilyl)-3',5'-O-(di-tert-Butylsilanediyl)guanosine is a chemically modified nucleoside derivative. This compound is characterized by the presence of protective silyl groups at the 2'- and 3',5'-positions of guanosine, which enhance its stability and reactivity in various chemical and biological applications.
Synthetic Routes and Reaction Conditions:
Protection of Guanosine: The synthesis begins with the protection of the 2'-hydroxyl group of guanosine using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.
Introduction of Di-tert-Butylsilanediyl Group: The 3',5'-positions are then modified by reacting the protected guanosine with di-tert-butylsilanediyl chloride under controlled conditions to ensure selective protection.
Industrial Production Methods: The industrial production of this compound involves large-scale reactions using optimized conditions to ensure high yield and purity. The process typically includes:
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the compound meets the required specifications for its intended applications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions are common, where the silyl groups can be replaced with other functional groups using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3
Reduction: LiAlH4, NaBH4
Substitution: RLi, RMgX, RCuLi, NH3, RNH2, NaOCH3
Major Products Formed:
Oxidation Products: Various oxidized derivatives of guanosine.
Reduction Products: Reduced forms of the compound.
Substitution Products: Guanosine derivatives with different functional groups.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at the hydroxyl positions.
Biology: Employed in the study of nucleic acids and their interactions with proteins and other biomolecules.
Medicine: Investigated for its potential therapeutic uses, such as in antiviral and anticancer treatments.
Industry: Utilized in the development of nucleoside analogs for various industrial applications.
Mechanism of Action
The mechanism by which this compound exerts its effects involves the interaction of its silyl groups with molecular targets and pathways. The protective silyl groups enhance the stability of the compound, allowing it to participate in specific biochemical reactions without being degraded.
Molecular Targets and Pathways:
Nucleic Acids: The compound can interact with DNA and RNA, affecting their structure and function.
Enzymes: It may inhibit or modulate the activity of certain enzymes involved in nucleic acid metabolism.
Comparison with Similar Compounds
This compound is unique due to its specific silyl group modifications, which provide enhanced stability and reactivity compared to other nucleoside derivatives. Similar compounds include:
Tert-Butyldimethylsilyl Ethers: These are commonly used as protecting groups in organic synthesis.
Trimethylsilyl Ethers: These are less stable and more susceptible to hydrolysis compared to tert-butyldimethylsilyl ethers.
Properties
IUPAC Name |
9-[(4aR,6R,7R,7aR)-2,2-ditert-butyl-7-[tert-butyl(dimethyl)silyl]oxy-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl]-2-amino-1H-purin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H43N5O5Si2/c1-22(2,3)35(10,11)33-17-16-14(12-31-36(34-16,23(4,5)6)24(7,8)9)32-20(17)29-13-26-15-18(29)27-21(25)28-19(15)30/h13-14,16-17,20H,12H2,1-11H3,(H3,25,27,28,30)/t14-,16-,17-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASBWDKOEOJQMT-WVSUBDOOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si]1(OCC2C(O1)C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O[Si](C)(C)C(C)(C)C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si]1(OC[C@@H]2[C@@H](O1)[C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O[Si](C)(C)C(C)(C)C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H43N5O5Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
401812-99-5 | |
Record name | 2'-O-(tert-butyldimethylsilyl)-3',5'-O-(di-tert-butylsilanediyl)guanosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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